molecular formula C23H25NO6S B2418795 N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide CAS No. 670272-57-8

N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Cat. No.: B2418795
CAS No.: 670272-57-8
M. Wt: 443.51
InChI Key: HOZXKCLMFTXICZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-methoxyphenol.

    Sulfonation: The 2-methoxyphenol is sulfonated using chlorosulfonic acid to form 2-methoxyphenylsulfonyl chloride.

    Coupling Reaction: The 3,4-dimethoxyphenethylamine is then reacted with the 2-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide would depend on its specific application. In a biological context, it may act by inhibiting enzymes or interfering with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct chemical and biological properties compared to other sulfonamides.

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide, also known as LASSBio-965, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 77199-00-9
  • Molecular Formula : C16H19NO4S
  • Molecular Weight : 321.391 g/mol
  • Melting Point : 86 - 88 °C
  • LogP : 3.696 (indicating moderate lipophilicity)

Anticancer Properties

Research has indicated that compounds similar to LASSBio-965 exhibit significant anticancer properties. For instance, studies on benzenesulfonamide derivatives have shown that they can target multiple pathways involved in cancer progression. One study highlighted the effectiveness of a related compound in inhibiting STAT3 and tubulin, which are critical in various cancers. The compound demonstrated IC50 values of 1.35 μM against A549 cells (lung cancer), 2.85 μM against MDA-MB-231 cells (breast cancer), and 3.04 μM against HCT-116 cells (colon cancer) .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of sulfonamide derivatives. In vitro studies have shown that certain derivatives exhibit broad-spectrum antimicrobial effects. For example, specific heterocyclic thioureas containing sulfonamide moieties were found to possess significant antibacterial and antifungal activities, with some compounds outperforming standard reference drugs .

Case Study 1: Antitumor Efficacy

A study investigating the dual-targeting capabilities of sulfonamide derivatives reported that compounds similar to LASSBio-965 could inhibit tumor growth in vivo by over 80% in xenograft models. These compounds not only inhibited tubulin polymerization but also affected STAT3 phosphorylation, demonstrating a multifaceted approach to cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial potential of sulfonamides, compounds were tested against various bacterial strains using the well diffusion method. The results indicated that certain derivatives exhibited strong antibacterial activity comparable to traditional antibiotics .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetIC50 (μM)Activity Type
DL14A5491.35Anticancer
DL14MDA-MB-2312.85Anticancer
DL14HCT-1163.04Anticancer
Compound 3jVarious BacteriaVariesAntimicrobial
Compound 3pMCF-7 (Breast Cancer)1.72Anticancer

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-27-20-6-4-5-7-22(20)30-18-9-11-19(12-10-18)31(25,26)24-15-14-17-8-13-21(28-2)23(16-17)29-3/h4-13,16,24H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXKCLMFTXICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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